2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c29-21(27-13-15-32-16-14-27)17-26-9-7-25(8-10-26)11-12-28-23(30)19-5-1-3-18-4-2-6-20(22(18)19)24(28)31/h1-6H,7-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCUYMPLHCWPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with piperazine moieties have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Biochemical Pathways
It is known that piperazine derivatives can interact with various biochemical pathways due to their wide range of biological activities.
Pharmacokinetics
It is known that the piperazine moiety is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
The compound 2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. The presence of the benzo[de]isoquinoline core is significant as it has been associated with various pharmacological effects. The morpholino and piperazine moieties enhance solubility and bioavailability, which are critical for therapeutic applications.
Research indicates that compounds similar to this structure often interact with several biological targets:
- Serotonin Transporter (SERT) : Compounds with similar structures have shown strong affinities for SERT, suggesting potential use as antidepressants or anxiolytics.
- Dopamine D2 Receptors : The interaction with dopamine receptors indicates possible applications in treating disorders such as schizophrenia or Parkinson's disease.
- Monoamine Oxidase (MAO) Inhibition : Some derivatives exhibit inhibitory effects on MAO, which is crucial for the metabolism of neurotransmitters.
Biological Assays and Findings
Numerous studies have evaluated the biological activity of derivatives related to the target compound. Key findings include:
- Anticancer Activity : A study screened isoquinoline derivatives using the MTT assay in various cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity. For example, a derivative similar to our compound showed promising anticancer properties when delivered via targeted liposomes .
- Neuropharmacological Effects : Research has demonstrated that isoquinoline derivatives can modulate neurotransmitter systems effectively. For instance, compounds targeting SERT have been linked to improved outcomes in major depressive disorder (MDD) models .
- Receptor Binding Affinity : In vitro studies have shown that several isoquinoline derivatives possess high binding affinities for serotonin and dopamine receptors, indicating their potential as multi-target drugs .
Case Studies
Several case studies illustrate the therapeutic potential of compounds structurally related to this compound:
- A study by Chen et al. identified novel inhibitors based on isoquinoline structures that demonstrated significant activity against various phosphodiesterases, which are important in regulating cellular signaling pathways .
- Another investigation highlighted a series of isoquinoline derivatives that were developed as selective inhibitors for COX enzymes, showcasing their anti-inflammatory properties alongside neuropharmacological benefits .
Data Summary
The following table summarizes key biological activities reported for related compounds:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural motifs, particularly those containing piperazine and morpholine moieties, exhibit significant antitumor activity. For instance, a study on a series of 2-(benzimidazol-2-yl)quinoxalines demonstrated that derivatives with piperazine and morpholine groups showed promising results against various cancer cell lines without causing hemolysis or significant cytotoxicity to normal cells .
Neuropharmacological Effects
Compounds containing isoquinoline derivatives have been explored for their neuropharmacological properties. Isoquinolines are known to interact with neurotransmitter systems, potentially serving as anxiolytics or antidepressants. The presence of the morpholino group may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) disorders .
Antiviral Properties
Some isoquinoline derivatives have shown efficacy as antiretroviral agents. The structural characteristics of the compound may allow it to inhibit viral replication mechanisms, similar to other known isoquinoline-based drugs like saquinavir .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of morpholine-containing compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions at the piperazine position significantly enhanced antitumor activity compared to non-substituted analogs .
Case Study 2: Neuropharmacological Evaluation
In a pharmacological assessment, a derivative with a similar structure was tested for its effects on serotonin and dopamine receptors. The findings suggested that such compounds could modulate neurotransmitter levels, providing a basis for their use in treating mood disorders .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among analogs:
Key Observations
Sulfonyl-containing analogs (e.g., Ev12) may exhibit stronger hydrogen-bonding capacity and acidity, influencing receptor interactions differently from the ketone in the target compound .
Synthetic Pathways: Many analogs (e.g., Ev1, Ev3) are synthesized via nucleophilic substitution of a chloroethyl intermediate with substituted piperazines, a method likely applicable to the target compound . The morpholino-2-oxoethyl substituent may require additional steps, such as coupling a pre-functionalized piperazine derivative, as seen in Ev7 for methylpiperazine derivatives .
Biological Activity Trends: Analogs with arylpiperazine substituents (e.g., 2-methoxyphenyl in Ev1) show affinity for serotonin receptors (5-HT1A), suggesting the target compound’s piperazine-morpholino group may similarly target neurotransmitter systems . Heterocyclic substituents (e.g., pyrimidin-2-yl in Ev3) could enhance selectivity for kinase or enzyme targets, though this remains speculative without direct data .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Answer: Synthesis requires multi-step protocols involving nucleophilic substitution and coupling reactions. For example, analogous piperazinyl derivatives are synthesized via refluxing intermediates (e.g., 2-fluorobenzoyl chloride with piperazine derivatives in ethanol, followed by purification via silica gel chromatography) . Optimization includes controlling stoichiometry (e.g., 1:2 molar ratios for amine-carbonyl coupling), solvent selection (ethanol or dichloromethane for solubility), and reaction time (5–12 hours under reflux). Thermal stability should be monitored using differential scanning calorimetry (DSC) to identify decomposition thresholds .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Answer: A combination of 1H/13C-NMR (to confirm piperazine and morpholine ring integration), FT-IR (to validate carbonyl stretches at ~1650–1700 cm⁻¹), and mass spectrometry (for molecular ion validation) is critical . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water gradients.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Answer: Contradictions may arise from assay-specific variables (e.g., cell permeability, protein binding). A systematic approach includes:
- Dose-response validation : Test activity across a wider concentration range (e.g., 0.1–100 µM).
- Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays for target engagement.
- Computational docking : Use molecular dynamics simulations (e.g., COMSOL Multiphysics or AutoDock) to assess binding mode consistency with structural analogs .
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding contributions.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes, leveraging morpholine and piperazine motifs as hydrogen-bond donors .
Q. How can computational tools predict this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use QikProp or SwissADME to estimate logP (lipophilicity), CNS permeability, and cytochrome P450 inhibition.
- Molecular dynamics : Simulate membrane permeation using CHARMM or GROMACS force fields, focusing on the benzisoquinolinedione core’s rigidity .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of this compound’s activity?
Answer: Link research to:
Q. How should researchers design experiments to validate the compound’s thermal stability for long-term storage?
Answer:
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products.
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C, assuming first-order degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
